chemical structure and physicochemical properties of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
chemical structure and physicochemical properties of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Executive Overview
In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is paramount for optimizing target affinity and metabolic stability. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid represents an advanced, highly versatile building block. By fusing a basic pyridine pharmacophore with a cyclopropane ring and a carboxylic acid, this molecule serves as a rigidified bioisostere for aryl-acetic acids and unnatural amino acids.
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive analysis of this compound. This guide details its physicochemical profile, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol designed for high-yield isolation.
Structural & Physicochemical Profiling
Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex biological systems and synthetic workflows. The physicochemical profile of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid makes it highly compliant with Lipinski’s Rule of Five, ensuring its suitability for orally bioavailable drug candidates.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₀H₁₁NO₃ | Standard low-molecular-weight fragment. |
| Molecular Weight | 193.20 g/mol | Highly ligand-efficient; leaves ample MW budget for further elaboration. |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | Optimal for membrane permeability; balances aqueous solubility and lipophilicity. |
| Predicted LogP | ~1.40 | Favorable lipophilicity, comparable to its commercially available 5-fluoro analog[1]. |
| H-Bond Donors (HBD) | 1 | Provided by the carboxylic acid (-OH). |
| H-Bond Acceptors (HBA) | 4 | Pyridine N, Methoxy O, and Carboxylate (C=O, -OH). |
| Rotatable Bonds | 3 | High rigidity; minimizes entropic penalty upon target binding. |
| Estimated pKa (Zwitterionic) | COOH: ~3.8 Pyridine NH⁺: ~5.2 | Isoelectric point (pI) ≈ 4.5. Critical for self-validating isolation protocols. |
Medicinal Chemistry Rationale
The architectural design of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is not arbitrary; every functional group serves a distinct purpose in structure-activity relationship (SAR) optimization. Similar pyridyl-cyclopropane motifs have been successfully deployed in the development of T-type calcium channel antagonists and kinase inhibitors[2].
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Conformational Restriction (The Cyclopropane Ring): Standard methylene linkers (e.g., in aryl-acetic acids) suffer from high rotational freedom, leading to a significant entropic penalty when the drug binds to its target. The cyclopropane ring locks the dihedral angle between the pyridine ring and the carboxylic acid. Furthermore, it eliminates the acidic alpha-protons, completely blocking metabolic alpha-oxidation and racemization.
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Electronic Modulation (The 5-Methoxy Group): The methoxy group at the 5-position acts as an electron-donating group via resonance. This slightly increases the electron density on the pyridine nitrogen, elevating its pKa and strengthening its capacity as a hydrogen-bond acceptor.
Fig 1: Pharmacophore mapping and target interaction vectors of the compound.
Synthetic Strategy & Mechanistic Rationale
While classical syntheses of cyclopropanecarboxylic acids rely on the alkylation of arylacetonitriles with 1,2-dibromoethane, the electron-rich nature of the 5-methoxypyridine ring makes traditional Nucleophilic Aromatic Substitution (SNAr) challenging.
To ensure a robust, scalable, and high-yielding process, we employ a modern Palladium-Catalyzed Alpha-Arylation of cyclopropanecarbonitrile, followed by a harsh alkaline hydrolysis. This route is highly efficient for synthesizing sterically hindered pyridine derivatives[3].
Fig 2: Two-step synthetic workflow utilizing Pd-catalyzed alpha-arylation and hydrolysis.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By leveraging the specific physicochemical properties of the intermediates and the final product, the protocol ensures high purity without the need for exhaustive chromatography.
Step 1: Synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile
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Causality & Design: NaHMDS is selected as the base because its pKa (~26) is sufficient to quantitatively deprotonate cyclopropanecarbonitrile without acting as a competing nucleophile. The bidentate ligand Xantphos is critical here; its wide bite angle strongly accelerates the reductive elimination step in the catalytic cycle, overcoming the steric bulk of the cyclopropane ring.
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Procedure:
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Charge an oven-dried flask with 2-bromo-5-methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) under an argon atmosphere.
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Add anhydrous toluene, followed by cyclopropanecarbonitrile (1.2 eq).
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Dropwise add a 1M solution of NaHMDS in THF (1.5 eq) at room temperature.
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Heat the reaction mixture to 80°C for 12 hours.
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In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting bromide mass validates the completion of the oxidative addition/reductive elimination cycle.
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Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via a short silica plug to yield the intermediate nitrile.
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Step 2: Hydrolysis to the Carboxylic Acid (Zwitterionic Isolation)
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Causality & Design: Nitriles adjacent to a quaternary carbon (especially a cyclopropane) are notoriously resistant to hydrolysis due to severe steric shielding. Harsh conditions (10M NaOH, reflux) are mandatory to drive the reaction through the primary amide intermediate to the final carboxylate. The isolation step is a self-validating pH adjustment: by carefully titrating the aqueous phase to pH 4.5 (the calculated isoelectric point of the molecule), the compound forms a neutral zwitterion, minimizing its aqueous solubility and forcing it to precipitate.
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Procedure:
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Suspend the intermediate nitrile (1.0 eq) in a 1:1 mixture of Ethanol and 10M aqueous NaOH.
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Reflux the mixture vigorously at 100°C for 24–48 hours.
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IPC: Monitor via LC-MS. Ensure complete disappearance of both the nitrile and the intermediate primary amide mass.
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Cool the mixture to 0°C. Extract once with diethyl ether to remove unreacted starting materials and non-polar impurities (discard the organic layer).
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Carefully acidify the aqueous layer using 2M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4.5 .
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A white to off-white precipitate will form immediately as the zwitterion crashes out of solution.
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Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid.
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References
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1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid | ChemScene. ChemScene Chemical Database.[1]
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1-(Pyridin-2-yl)cyclopropanecarboxylic acid | CymitQuimica. CymitQuimica Catalog.[3]
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US7875636B2 - Pyridyl amide T-type calcium channel antagonists - Google Patents. United States Patent and Trademark Office.[2]
